![molecular formula C15H20O3S B13566415 Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate](/img/structure/B13566415.png)
Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[25]octan-5-yl 4-methylbenzene-1-sulfonate is an organic compound characterized by a spirocyclic structure The spiro[2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate typically involves the reaction of spiro[2.5]octan-5-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Spiro[2.5]octan-5-ol+4-methylbenzenesulfonyl chloride→Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation of the spirocyclic moiety can be achieved using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Major Products Formed
Nucleophilic substitution: Formation of spiro[2.5]octan-5-yl derivatives with various functional groups.
Reduction: Formation of spiro[2.5]octan-5-ol.
Oxidation: Formation of spiro[2.5]octan-5-one or other oxidized derivatives.
Scientific Research Applications
Chemistry
Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate is used as an intermediate in the synthesis of complex organic molecules. Its unique spirocyclic structure makes it a valuable building block in organic synthesis.
Biology
The compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its structural features may contribute to the bioactivity of the resulting compounds.
Medicine
Research into the medicinal applications of this compound includes its potential use as a precursor for drug development. Its derivatives may exhibit therapeutic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets through its sulfonate group. The sulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The spirocyclic structure may also influence the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.5]octane: A simpler spirocyclic compound without the sulfonate group.
Spiro[2.5]octan-5-ol: The alcohol derivative of Spiro[2.5]octane.
Spiro[2.5]octan-5-one: The ketone derivative of Spiro[2.5]octane.
Uniqueness
Spiro[25]octan-5-yl 4-methylbenzene-1-sulfonate is unique due to the presence of both the spirocyclic structure and the sulfonate group
Properties
Molecular Formula |
C15H20O3S |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
spiro[2.5]octan-7-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H20O3S/c1-12-4-6-14(7-5-12)19(16,17)18-13-3-2-8-15(11-13)9-10-15/h4-7,13H,2-3,8-11H2,1H3 |
InChI Key |
ZOIVCGUXCRJJML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCC3(C2)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Pyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13566333.png)
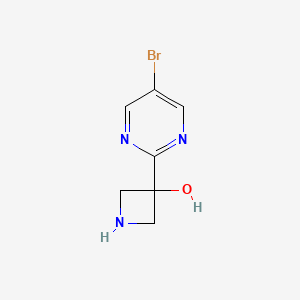
![4-Amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one](/img/structure/B13566344.png)

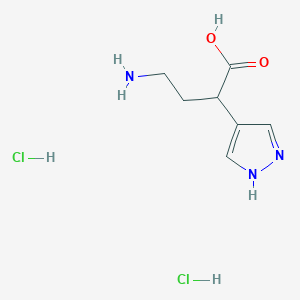

![2-Methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride](/img/structure/B13566364.png)
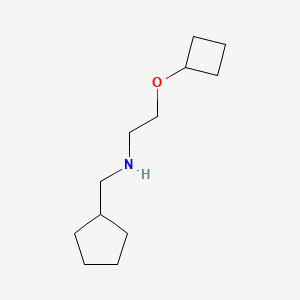
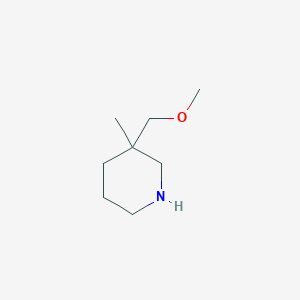
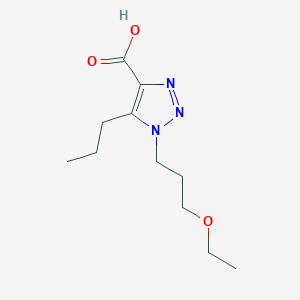

![5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-4-sulfonamido]benzoic acid](/img/structure/B13566397.png)

![5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide](/img/structure/B13566409.png)
